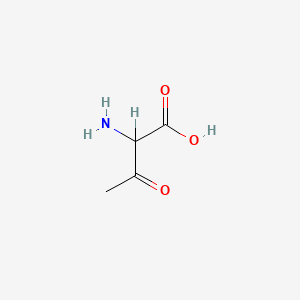

2-Amino-3-oxobutanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-3-oxobutanoic acid can be synthesized through various methods. One common approach involves the reaction of acetoacetic acid with ammonia or an ammonium salt under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes, such as microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the compound through metabolic pathways . This method is advantageous due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo acids or other derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming amino alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxo acids and other oxidized derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted amino acids and derivatives.

Aplicaciones Científicas De Investigación

Biochemical Significance

Metabolic Pathways:

L-2-amino-3-oxobutanoic acid plays a crucial role in several metabolic pathways, including glycine and serine metabolism. It is a breakdown product of glycine and is involved in the interconversion of amino acids through enzymatic reactions facilitated by enzymes such as glycine C-acetyltransferase and delta-aminolevulinic acid synthase .

Metabolomic Studies:

Recent studies have identified L-2-amino-3-oxobutanoic acid as a significant metabolite linked to sarcopenia, a condition characterized by muscle loss. In a cohort study using liquid chromatography-mass spectrometry (LC-MS), it was found that this compound had a notable area under the curve (AUC) of 0.733 when distinguishing between individuals with new-onset sarcopenia and normal controls, indicating its potential as a biomarker for this condition .

Pharmaceutical Applications

Drug Development:

Research has highlighted the potential of L-2-amino-3-oxobutanoic acid in drug development. Its metabolic pathways suggest that it could be targeted for therapies related to metabolic disorders, particularly those affecting amino acid metabolism. The compound's interactions with various enzymes make it a candidate for further exploration in pharmacological contexts .

Clinical Trials:

There is ongoing interest in the clinical implications of L-2-amino-3-oxobutanoic acid, particularly in relation to metabolic disorders such as dimethylglycine dehydrogenase deficiency. This disorder affects the body's ability to process certain amino acids, leading to various health issues. Investigating the role of this compound could lead to new therapeutic strategies .

Case Studies and Research Findings

Sarcopenia Research:

A significant study focused on the metabolic signatures associated with sarcopenia revealed that L-2-amino-3-oxobutanoic acid was enriched in specific metabolic pathways such as purine metabolism and parathyroid hormone synthesis. This suggests that alterations in its levels could be indicative of broader metabolic dysregulation associated with aging and muscle degradation .

UV Filter Research:

Another area of research involves the compound's derivatives, which have been studied for their role as UV filters in human lenses. While not directly related to L-2-amino-3-oxobutanoic acid itself, understanding these compounds' biosynthetic origins can provide insights into its broader biological significance .

Data Summary Table

| Application Area | Description | Significance |

|---|---|---|

| Metabolic Pathways | Involved in glycine/serine metabolism | Key role in amino acid interconversion |

| Biomarker for Sarcopenia | Identified as significant in distinguishing sarcopenia from normal controls | Potential diagnostic tool |

| Drug Development | Target for therapies related to metabolic disorders | Could lead to new treatment options |

| Clinical Implications | Linked to dimethylglycine dehydrogenase deficiency | Insights into metabolic disorder treatments |

Mecanismo De Acción

The mechanism of action of 2-amino-3-oxobutanoic acid involves its participation in various metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, such as 2-amino-3-ketobutyrate coenzyme A ligase . This enzyme catalyzes the conversion of this compound to other metabolites, which then participate in further biochemical reactions .

Comparación Con Compuestos Similares

- 2-Amino-3-hydroxybutanoic acid

- 2-Amino-3-oxopentanoic acid

- 2-Amino-3-oxopropanoic acid

Comparison: 2-Amino-3-oxobutanoic acid is unique due to its specific structure, which includes both an amino group and a keto group on the same carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both synthetic and biological contexts . Similar compounds may have different functional groups or chain lengths, leading to variations in their reactivity and applications .

Actividad Biológica

2-Amino-3-oxobutanoic acid, also known as L-2-amino-acetoacetate or 2-amino-3-ketobutyric acid, is an alpha-amino acid that plays a significant role in various metabolic pathways in living organisms. This article delves into its biological activity, metabolic functions, and potential implications in health and disease.

- Chemical Formula : C₄H₇NO₃

- Molecular Weight : Average 117.1033 g/mol

- CAS Number : 6531-42-6

- InChI Key : SAUCHDKDCUROAO-VKHMYHEASA-N

Metabolic Role

This compound is primarily involved in the metabolism of glycine and serine. It is a breakdown product of glycine and can spontaneously decompose into aminoacetone, a compound implicated in various biochemical pathways. The enzyme delta-aminolevulinic acid synthase catalyzes its interconversion with glycine, while glycine C-acetyltransferase can also facilitate this reaction .

Key Enzymatic Reactions

| Reaction | Enzyme | Function |

|---|---|---|

| L-threonine + NAD⁺ → L-2-amino-3-oxobutanoate + NADH | Unknown | Oxidoreductase activity |

| Glycine + Acetyl-CoA → L-2-amino-3-oxobutanoate + CoA | Glycine C-acetyltransferase | Catalyzes cleavage to produce acetyl-CoA |

In Humans

In humans, this compound is associated with the dimethylglycine dehydrogenase deficiency pathway, which can lead to metabolic disorders. Its presence has been detected in various foods, suggesting it may serve as a biomarker for dietary intake from sources such as poultry and pigs .

Case Studies and Research Findings

- Sarcopenia Research : A multi-omics study indicated that levels of this compound were significantly altered in patients with sarcopenia, suggesting its potential as a metabolic marker for muscle degeneration conditions (AUC=0.733, 95% CI=0.598–0.868) .

- Food Biomarker Potential : Research indicates that the detection of this compound in animal products could be utilized to trace dietary habits and nutritional intake among populations .

Implications in Health and Disease

The biological activity of this compound suggests it may play a role in several physiological processes:

- Metabolic Disorders : Its involvement in the dimethylglycine pathway highlights its potential link to metabolic dysfunctions.

- Nutritional Studies : As a detectable metabolite in food sources, it could be valuable for studies related to nutrition and health outcomes.

Propiedades

IUPAC Name |

2-amino-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUCHDKDCUROAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983937 | |

| Record name | 2-Amino-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-42-6 | |

| Record name | 2-Amino-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-ketobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.